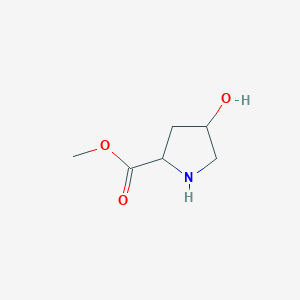

Methyl 4-hydroxypyrrolidine-2-carboxylate

Description

Overview of Pyrrolidine (B122466) Scaffold Significance in Contemporary Organic Synthesis

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a ubiquitous structural motif in a vast number of biologically active compounds. Its prevalence in natural products, such as alkaloids, and its core presence in numerous pharmaceuticals underscore its significance. In medicinal chemistry, the pyrrolidine framework is considered a "privileged scaffold" because its structure is frequently found in drugs targeting a wide range of biological targets. nbinno.com

Stereochemical Considerations and Isomeric Forms of Methyl 4-hydroxypyrrolidine-2-carboxylate

This compound contains two stereogenic centers at the C2 and C4 positions of the pyrrolidine ring. This gives rise to four possible stereoisomers, each with distinct spatial arrangements of the hydroxyl (-OH) and methyl carboxylate (-COOCH₃) groups. The relative orientation of these two substituents is described using cis (on the same face of the ring) and trans (on opposite faces) nomenclature.

The different stereoisomers are crucial as the specific configuration is often critical for its intended use in a synthetic pathway, dictating the stereochemical outcome of the final product. researchgate.net The ability to selectively synthesize or isolate a single isomer is a key challenge and focus of significant research. For example, the readily available (2S,4R)-diastereomer can be converted to the (2S,4S) form through a multi-step process involving an intramolecular Mitsunobu reaction followed by lactone hydrolysis, thereby providing access to different stereochemical pathways. ed.ac.uk

| Common Name | Stereochemical Descriptor | Relative Stereochemistry | CAS Number |

|---|---|---|---|

| trans-4-Hydroxy-L-proline methyl ester | (2S,4R) | trans | 1499-56-5 nih.govbldpharm.com |

| cis-4-Hydroxy-D-proline methyl ester | (2R,4R) | cis | 114676-59-4 scbt.com |

| cis-4-Hydroxy-L-proline methyl ester | (2S,4S) | cis | 81102-38-7 |

| trans-4-Hydroxy-D-proline methyl ester | (2R,4S) | trans | 77449-43-3 nih.gov |

Foundational Role as a Chiral Building Block in Advanced Chemical Research

The primary value of this compound in academic research lies in its role as a versatile chiral building block. Its pre-defined stereochemistry and functional groups—a secondary amine, a hydroxyl group, and a methyl ester—can be selectively protected, modified, or used to direct subsequent reactions, making it an ideal starting material for complex target molecules.

A prominent example of its application is in the synthesis of carbapenem (B1253116) antibiotics. Research has shown that the parent amino acid, (2S,4R)-4-hydroxypyrrolidine carboxylic acid, is a key precursor for the synthesis of drugs like Ertapenem and Meropenem. The synthesis begins with the esterification to the methyl ester, followed by protection of the amine group, setting the stage for further transformations into the complex antibiotic structure.

Furthermore, these chiral pyrrolidines are instrumental in the development of specialized amino acids and imaging agents. For instance, (2S,4R)-N-Boc-4-hydroxy-L-proline, derived from the corresponding methyl ester, serves as a starting point for the synthesis of both cis- and trans-4-fluoro-L-proline. ed.ac.uk These fluorinated analogs are of interest in developing imaging agents for positron emission tomography (PET), a powerful diagnostic tool in medicine. ed.ac.uk The defined stereochemistry of the starting material ensures the stereospecific introduction of the fluorine atom, which is critical for the biological activity of the final imaging agent. ed.ac.uk The compound also serves as a precursor for creating novel organocatalysts, which are small organic molecules that can catalyze chemical reactions with high enantioselectivity.

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-hydroxypyrrolidine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3/c1-10-6(9)5-2-4(8)3-7-5/h4-5,7-8H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZORHSASAYVIBLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(CN1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301307311 | |

| Record name | 4-Hydroxyproline methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301307311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

217184-95-7 | |

| Record name | 4-Hydroxyproline methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=217184-95-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxyproline methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301307311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Methyl 4 Hydroxypyrrolidine 2 Carboxylate and Its Stereoisomers

Established Synthetic Pathways for Enantiopure Methyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate

The (2S,4R) stereoisomer, also known as trans-4-hydroxy-L-proline methyl ester, is the most readily accessible of the four isomers due to the availability of its precursor from natural sources. nih.gov

The most direct method for synthesizing Methyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate is through the esterification of its corresponding carboxylic acid. chemicalbook.comgoogle.com This process is typically achieved by reacting the starting material with methanol (B129727) in the presence of an acid catalyst. Common reagents for this transformation include thionyl chloride (SOCl₂) or hydrogen chloride (HCl) gas dissolved in methanol. mdpi.comchemicalbook.comgoogle.com For instance, treating N-Boc-protected (2S,4R)-4-hydroxy-L-proline with thionyl chloride in methanol is an effective method for producing the methyl ester. mdpi.com

While direct synthesis from an enantiopure precursor is preferred, stereoisomers can also be separated from a racemic or diastereomeric mixture through a process called resolution. libretexts.org For amino acid derivatives, this often involves reacting the mixture with a chiral resolving agent (e.g., a chiral acid or base) to form a pair of diastereomeric salts. libretexts.org Since diastereomers have different physical properties, such as solubility, they can be separated by methods like fractional crystallization. libretexts.orggoogle.com After separation, the resolving agent is removed to yield the individual, enantiomerically pure isomers.

The synthesis of the (2S,4R) isomer predominantly relies on the use of (2S,4R)-4-hydroxy-L-proline as a starting material. mdpi.com This naturally occurring, non-essential amino acid is an abundant and inexpensive chiral building block, making it an ideal precursor. ed.ac.uk The synthesis is a straightforward esterification reaction that preserves the stereochemistry of the two chiral centers. A typical laboratory procedure involves dissolving 4-hydroxy-L-proline in methanol and introducing a reagent like thionyl chloride or bubbling HCl gas to facilitate the reaction, often yielding the hydrochloride salt of the final product. google.comscbt.com The reaction of Boc-Hyp-OH with a solution of HCl gas in methanol at room temperature can produce the desired methyl ester hydrochloride in nearly quantitative yield. chemicalbook.com

Diastereoselective and Enantioselective Synthesis of Alternative Stereoisomers

Accessing the other three stereoisomers—(2R,4R), (2S,4S), and (2R,4S)—requires more complex synthetic strategies that establish the desired stereochemistry through diastereoselective or enantioselective reactions.

The synthesis of alternative stereoisomers often involves stereochemical inversion at one or both chiral centers or building the pyrrolidine (B122466) ring from acyclic precursors with defined stereochemistry.

(2S,4S)-Methyl 4-hydroxypyrrolidine-2-carboxylate : This cis-isomer can be synthesized from the readily available (2S,4R)-N-Boc-4-hydroxy-L-proline. ed.ac.uk A key strategy involves an intramolecular Mitsunobu reaction, which activates the hydroxyl group at C4 and leads to inversion of its configuration through the formation of a bicyclic lactone. ed.ac.uk Subsequent hydrolysis of this lactone with a base like lithium hydroxide (B78521) opens the ring to yield N-Boc-(2S,4S)-4-hydroxypyrrolidine-2-carboxylic acid, which can then be esterified to give the desired methyl ester. ed.ac.uk

(2R,4R)-Methyl 4-hydroxypyrrolidine-2-carboxylate : The synthesis of this isomer has been achieved with high diastereoselectivity through a 5-exo-tet ring closure reaction. researchgate.net This approach involves forming a tightly bound, chelation-controlled transition state with a metal ion (e.g., magnesium), which directs the cyclization to produce the desired (2R,4R) stereochemistry with high purity. researchgate.net The resulting ethyl ester can be converted to the methyl ester if desired.

(2R,4S)-Methyl 4-hydroxypyrrolidine-2-carboxylate : This compound is the enantiomer of the naturally derived (2S,4R) isomer. Its synthesis can be achieved by applying the same esterification methods used for the (2S,4R) isomer but starting with the enantiomeric precursor, (2R,4S)-4-hydroxy-D-proline.

The following table summarizes the stereoisomers and common synthetic approaches.

| Stereoisomer | Trivial Name | Configuration | Key Synthetic Precursor/Strategy |

| (2S,4R) | trans-4-Hydroxy-L-proline methyl ester | trans | Direct esterification of natural (2S,4R)-4-hydroxy-L-proline. mdpi.comchemicalbook.com |

| (2S,4S) | cis-4-Hydroxy-L-proline methyl ester | cis | Inversion of C4 hydroxyl on (2S,4R) precursor via Mitsunobu/lactone formation. ed.ac.uk |

| (2R,4R) | cis-4-Hydroxy-D-proline methyl ester | cis | Diastereoselective 5-exo-tet ring closure from chiral epoxide. researchgate.net |

| (2R,4S) | trans-4-Hydroxy-D-proline methyl ester | trans | Direct esterification of (2R,4S)-4-hydroxy-D-proline. |

This table provides a simplified overview of synthetic strategies for the different stereoisomers of Methyl 4-hydroxypyrrolidine-2-carboxylate.

The stereochemical outcome of pyrrolidine synthesis is governed by the mechanism of the ring-forming reaction. Several strategies are employed to control the formation of the five-membered ring with high stereoselectivity. organic-chemistry.org

One powerful method is the 1,3-dipolar cycloaddition between an azomethine ylide and a dipolarophile (typically an alkene). nih.gov The stereochemistry of the substituents on the alkene is often transferred to the C3 and C4 positions of the newly formed pyrrolidine ring. nih.gov

Intramolecular cyclization, particularly SN2-type reactions, is another common approach. In these reactions, an acyclic precursor containing a nucleophile (e.g., an amine) and a leaving group is induced to cyclize. The stereochemistry of the final product is directly dependent on the predefined stereocenters in the starting material.

Furthermore, metal-mediated reactions can exert a high degree of stereocontrol. As seen in the synthesis of the (2R,4R)-isomer, the use of metal ions to form rigid, chelated transition states can restrict the conformational freedom of the reacting molecule, forcing the reaction to proceed through a specific pathway and yielding a single diastereomer with high selectivity. researchgate.net

Strategic Use of Protecting Groups in this compound Synthesis

Protecting groups are essential tools in the synthesis of complex molecules like this compound, as they temporarily mask reactive functional groups to prevent unwanted side reactions. uchicago.edulibretexts.org The pyrrolidine scaffold contains two key functional groups that often require protection: the secondary amine in the ring and the hydroxyl group at the C4 position.

The nitrogen atom of the pyrrolidine ring is both nucleophilic and basic, which can interfere with many synthetic transformations. oup.com To circumvent this, the amine is commonly protected with a tert-butoxycarbonyl (Boc) group. google.comed.ac.ukgoogle.com The Boc group is introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O). google.com It is stable under a wide range of reaction conditions but can be easily removed under mildly acidic conditions (e.g., with trifluoroacetic acid or HCl), making it a highly versatile protecting group. google.comgoogle.com

The hydroxyl group at C4 may also require protection, depending on the subsequent reaction steps. Common protecting groups for alcohols include silyl (B83357) ethers (e.g., TBDMS) or benzyl (B1604629) (Bn) ethers. libretexts.orgvanderbilt.edu These groups prevent the alcohol from acting as a nucleophile or from undergoing oxidation. The choice of protecting group is strategic, allowing for selective removal without disturbing other groups in the molecule, a concept known as orthogonal protection. uchicago.edu

The following table lists common protecting groups used in pyrrolidine synthesis.

| Functional Group | Protecting Group | Abbreviation | Common Reagents for Introduction | Common Reagents for Removal |

| Amine | tert-butoxycarbonyl | Boc | Di-tert-butyl dicarbonate ((Boc)₂O) google.com | Trifluoroacetic acid (TFA), HCl google.com |

| Amine | Carboxybenzyl | Cbz, Z | Benzyl chloroformate | Hydrogenolysis (H₂, Pd/C) |

| Hydroxyl | tert-Butyldimethylsilyl | TBDMS | TBDMS-Cl, imidazole | Tetrabutylammonium fluoride (B91410) (TBAF), HF libretexts.org |

| Hydroxyl | Benzyl | Bn | Benzyl bromide (BnBr), base | Hydrogenolysis (H₂, Pd/C) libretexts.org |

This table outlines key protecting groups, their introduction, and removal conditions relevant to the synthesis of this compound.

Influence of Protecting Groups on Reaction Efficiency and Regioselectivity

The nature of the protecting groups employed can significantly influence the efficiency and regioselectivity of subsequent reactions. The steric bulk of a protecting group can direct incoming reagents to a specific face of the molecule, thereby controlling the stereochemical outcome of a reaction.

For example, in the synthesis of substituted pyrrolidines, the choice of an N-protecting group can affect the diastereoselectivity of reactions at the C-4 position. A bulky N-Boc group can favor the formation of one diastereomer over another by sterically hindering the approach of a reagent from one side of the pyrrolidine ring.

Furthermore, protecting groups can influence the reactivity of the molecule. The electronic effects of a protecting group on the nitrogen atom can alter the nucleophilicity of the pyrrolidine ring or the acidity of adjacent protons. This can be a critical factor in reactions such as alkylations or eliminations. In some cases, the protecting group itself can participate in the reaction, leading to unexpected outcomes or serving as a functional handle for further transformations. acs.org

Novel Synthetic Approaches and Methodological Innovations

Recent advancements in organic synthesis have led to the development of novel and efficient methods for the construction of the pyrrolidine ring system found in this compound.

Reductive Amination Protocols in Pyrrolidine Ring Construction

Reductive amination is a powerful and versatile method for the synthesis of amines and has been applied to the construction of the pyrrolidine ring. jocpr.comorganic-chemistry.org This one-pot reaction typically involves the condensation of a dicarbonyl compound with an amine, followed by in situ reduction of the resulting imine or enamine intermediate. jocpr.com

For the synthesis of pyrrolidine derivatives, a 1,4-dicarbonyl compound or a suitable precursor can be reacted with ammonia (B1221849) or a primary amine in the presence of a reducing agent to form the heterocyclic ring. mdpi.com Various reducing agents can be employed, including sodium borohydride, sodium cyanoborohydride, and catalytic hydrogenation. organic-chemistry.org The choice of reducing agent and reaction conditions can influence the stereochemical outcome of the cyclization.

Recent innovations in this area include the development of asymmetric reductive amination protocols using chiral catalysts or auxiliaries to achieve enantioselective synthesis of pyrrolidine derivatives. jocpr.com Biocatalytic methods employing imine reductases (IREDs) and reductive aminases (RedAms) are also emerging as sustainable and highly selective alternatives to traditional chemical methods for asymmetric reductive amination. rsc.org

Applications of Cycloaddition-Cyclization Sequences

[3+2] Cycloaddition reactions, particularly those involving azomethine ylides, are a highly effective strategy for the stereocontrolled synthesis of the pyrrolidine ring. mdpi.com In this approach, an azomethine ylide is generated in situ and reacts with a dipolarophile to construct the five-membered ring in a single step.

The synthesis of pyrrolidine-containing polycyclic compounds can be achieved through cascade reactions that combine cycloaddition with other cyclization processes. mdpi.com For example, the decarboxylative cyclization of an amino acid with an aldehyde can generate an azomethine ylide, which then undergoes an intramolecular cycloaddition to form complex tricyclic amine structures. mdpi.com

The versatility of this method allows for the introduction of various substituents onto the pyrrolidine ring by choosing appropriate starting materials. The stereochemistry of the resulting pyrrolidine can often be controlled by the geometry of the alkene and the reaction conditions.

Organocatalytic Routes towards Pyrrolidine Derivatives

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of chiral pyrrolidines. mdpi.com Chiral secondary amines, such as proline and its derivatives, are effective catalysts for a variety of transformations that can be used to construct the pyrrolidine ring with high enantioselectivity. mdpi.com

One common organocatalytic approach is the Michael addition of a nucleophile to an α,β-unsaturated carbonyl compound, followed by an intramolecular cyclization. For example, the conjugate addition of a ketone to a nitroalkene, catalyzed by a chiral prolinamide, can be followed by a reductive cyclization of the resulting γ-nitro ketone to afford a substituted pyrrolidine. mdpi.com

Another powerful organocatalytic method is the Mannich reaction, which can be used to form a key carbon-carbon bond in the pyrrolidine ring. nih.gov A one-pot sequence involving a Mannich coupling, Wittig olefination, and hydroamination, all promoted by an organocatalyst, can lead to the formation of functionalized N-arylpyrrolidines. nih.gov The development of novel organocatalysts continues to expand the scope and efficiency of these synthetic routes. mdpi.com

Applications in Complex Chemical Synthesis and Asymmetric Catalysis

Methyl 4-hydroxypyrrolidine-2-carboxylate as a Chiral Pool Precursor

The concept of "chiral pool" synthesis involves using readily available, enantiomerically pure natural products as starting materials to impart chirality to a synthetic target. This compound is a prominent member of this pool, prized for its stereochemically defined centers which can be transferred through a synthetic sequence to the final product.

The pyrrolidine (B122466) ring is a core structural motif in a vast number of pharmacologically active compounds and natural products. nih.gov this compound provides a robust and adaptable template for creating a wide array of more complex heterocyclic systems. Chemists utilize its inherent functionality—the secondary amine, the carboxylic ester, and the hydroxyl group—as handles for elaboration. Through multi-component reactions (MCRs) and other synthetic strategies, this precursor is transformed into fused, bridged, and substituted heterocyclic frameworks. researchgate.net These resulting scaffolds are frequently investigated in drug discovery for developing novel therapeutic agents, including antibacterials, immunomodulators, and antiproliferative substances. nih.gov

The utility of this compound is prominently displayed in the total synthesis of complex natural products, where achieving the correct stereochemistry is paramount.

Carbapenems are a class of β-lactam antibiotics with an exceptionally broad spectrum of activity against both Gram-positive and Gram-negative bacteria. nih.govnih.gov The structure of many advanced carbapenems, including Meropenem and Ertapenem, features a substituted pyrrolidine side chain that is critical for their antibacterial efficacy and stability against bacterial enzymes. google.comnewdrugapprovals.org

Derivatives of this compound are used to construct this vital side chain. For instance, the synthesis of Meropenem involves attaching a (3S,5S)-5-(dimethylcarbamoyl)pyrrolidin-3-ylthio moiety to the carbapenem (B1253116) core. nih.govnewdrugapprovals.org This pyrrolidine component is synthesized from chiral precursors like 4-hydroxy-L-proline to ensure the correct stereochemistry, which is essential for the drug's ability to inhibit bacterial cell wall synthesis. google.comchemicalbook.com Similarly, Ertapenem incorporates a related pyrrolidinylthio side chain, underscoring the importance of this chiral building block in the synthesis of these last-resort antibiotics. google.comgoogle.com

Table 1: Role of Pyrrolidine Precursors in Carbapenem Synthesis

Antibiotic Key Pyrrolidine Side Chain Moiety Significance of the Chiral Precursor Meropenem (3S,5S)-5-[(Dimethylamino)carbonyl]-3-pyrrolidinyl]thio Provides the necessary stereochemistry for potent antibacterial activity and stability. [10, 14] Ertapenem (3S,5S)-5-[(3-carboxyphenyl)carbamoyl]-3-pyrrolidinyl]thio Establishes the correct 3D structure of the side chain, which is crucial for binding to penicillin-binding proteins (PBPs). [8, 28]

The application of this compound extends to the synthesis of other significant pharmaceuticals. In the case of Zofenopril, an angiotensin-converting enzyme (ACE) inhibitor, a key intermediate is (cis)-4-thiophenyl-L-proline. google.com This intermediate is synthesized from N-acetyl-L-hydroxyproline through a series of steps including esterification, sulfonation, and substitution with a thiophenyl group, followed by deacetylation. google.com This demonstrates how the core pyrrolidine structure and its stereochemistry are retained and modified to build the final active pharmaceutical ingredient.

Similarly, in the synthesis of Elbasvir, a hepatitis C virus (HCV) NS5A inhibitor, complex heterocyclic cores are required. Synthetic strategies for Elbasvir and related compounds often employ proline and hydroxyproline (B1673980) derivatives to introduce the necessary chiral pyrrolidine motifs that are integral to the molecule's final structure and biological function.

Intermediate in Total Synthesis of Biologically Relevant Natural Products

Derivatization and Functionalization Strategies of the Pyrrolidine Core

The synthetic versatility of this compound stems from the ability to selectively modify its functional groups. A wide range of derivatization and functionalization strategies have been developed to tailor the pyrrolidine core for specific synthetic goals.

The hydroxyl group at the C4 position is a primary site for modification. It can be activated, for example, by mesylation or tosylation, to facilitate nucleophilic substitution reactions. ed.ac.uk This allows for the introduction of various functionalities, such as azides, thiols, or halides, often with an inversion of stereochemistry (an SN2 reaction), which further expands the diversity of accessible structures. nih.gov The hydroxyl group can also be oxidized to a ketone, providing a site for subsequent alkylation or reduction reactions. acs.org

The secondary amine can be protected with a variety of groups, such as Boc (tert-butoxycarbonyl) or Cbz (carboxybenzyl), to prevent its interference in subsequent reactions. nih.goved.ac.uk This protection also influences the reactivity of other parts of the molecule. After the desired modifications are made, the protecting group can be removed to allow for further functionalization at the nitrogen atom, such as N-alkylation or N-acylation. The carboxylate group can be reduced to an alcohol or converted to an amide, offering additional points for diversification. These combined strategies allow for the systematic and controlled modification of the pyrrolidine scaffold to generate a vast library of compounds for various applications. mdpi.comnih.gov

Table 2: Functionalization Strategies for the Pyrrolidine Core

Functional Group Strategy Example Reaction Outcome C4-Hydroxyl Activation & Substitution Mesylation followed by reaction with a nucleophile (e.g., NaN3) Introduction of a new functional group (azide) with inversion of stereochemistry. nih.gov C4-Hydroxyl Oxidation Swern or IBX oxidation Formation of a ketone (pyrrolidinone), enabling enolate chemistry. researchgate.net Secondary Amine (N-H) Protection Reaction with Boc anhydride (B1165640) (Boc2O) Formation of an N-Boc protected pyrrolidine, allowing for selective reactions at other sites. [6, 22] C2-Ester Reduction Treatment with a reducing agent like LiAlH4 Conversion of the methyl ester to a primary alcohol.

Chemical Transformations of the Hydroxyl Moiety (e.g., Silylation, Esterification)

The secondary hydroxyl group at the C4 position is a key site for chemical modification, enabling the introduction of new functionalities or the inversion of stereochemistry. Activation of this hydroxyl group is a common strategy for subsequent nucleophilic substitution reactions. For instance, it can be converted into a better leaving group, such as a tosylate or mesylate, to facilitate displacement. ed.ac.uk

Modifications at the Carboxylate and Pyrrolidine Nitrogen Centers

The carboxylate and pyrrolidine nitrogen centers offer additional handles for synthetic manipulation. The pyrrolidine nitrogen is a secondary amine and is often protected to prevent unwanted side reactions during transformations elsewhere in the molecule. The tert-butoxycarbonyl (Boc) group is a commonly employed protecting group due to its stability under various reaction conditions and its straightforward removal under mild acidic conditions. ed.ac.uknih.gov

The methyl ester at the C2 position can also be modified. For synthetic strategies requiring a bulkier group to influence the stereochemical outcome of a reaction, the methyl ester can be converted to other esters, such as a tert-butyl ester. ed.ac.uk This modification has been shown to prevent undesired intramolecular side reactions during certain fluorination procedures. ed.ac.uk Furthermore, the ester can be hydrolyzed back to a carboxylic acid, which can then be used in amide bond formations or other carboxylate-specific reactions.

Synthesis of Substituted and Fluorinated Analogs for Research Purposes

This compound is a key starting material for the synthesis of substituted analogs, particularly fluorinated versions, which are of great interest in medicinal chemistry and for use as PET imaging agents. ed.ac.uk The synthesis of cis- and trans-4-fluoro-L-proline derivatives highlights the utility of this precursor. ed.ac.uk

The general strategy involves the protection of the pyrrolidine nitrogen (e.g., with a Boc group) and modification of the ester if necessary. ed.ac.uk The hydroxyl group is then activated, for example by tosylation, followed by a nucleophilic fluorination reaction using a fluoride (B91410) source. ed.ac.uk The choice of starting diastereomer and the reaction conditions (e.g., with or without stereochemical inversion) dictates the final stereochemistry of the fluorine atom on the pyrrolidine ring. ed.ac.uk These methods are amenable to automation for the production of radiolabeled compounds like 4-[¹⁸F]fluoro-L-proline. ed.ac.uk

| Starting Material | Key Transformation | Intermediate/Precursor | Final Product Example | Reference |

|---|---|---|---|---|

| (2S,4R)-N-Boc-4-hydroxy-L-proline | Intramolecular Mitsunobu reaction and lactone hydrolysis | (2S,4S)-N-Boc-4-hydroxy-L-proline | trans-4-Fluoro-L-proline | ed.ac.uk |

| Di-tert-butyl (2S,4S)-4-hydroxypyrrolidine-1,2-dicarboxylate | Tosylation followed by nucleophilic fluorination | Di-tert-butyl (2S,4S)-4-(tosyloxy)pyrrolidine-1,2-dicarboxylate | cis-4-Fluoro-L-proline | ed.ac.uk |

| (2S,4R)-N-Boc-4-hydroxy-L-proline t-butyl ester | Deoxyfluorination with morpholinosulfur trifluoride | (2S,4S)-N-Boc-4-fluoro-L-proline t-butyl ester | cis-4-Fluoro-L-proline | ed.ac.uk |

Contributions to Asymmetric Catalysis and Organocatalysis

The chiral scaffold of this compound is extensively used in the design of organocatalysts. nih.gov These catalysts operate via non-covalent interactions and are prized for their ability to promote chemical reactions in an enantioselective manner, avoiding the use of potentially toxic metals. nih.govresearchgate.net

Design and Synthesis of Pyrrolidine-Based Organocatalysts

Pyrrolidine derivatives are among the most successful classes of organocatalysts, capable of activating substrates through the formation of nucleophilic enamine or electrophilic iminium ion intermediates. nih.gov this compound serves as an excellent starting point from the "chiral pool" for creating more complex and highly substituted pyrrolidine catalysts. nih.gov By modifying the functional groups, chemists can fine-tune the steric and electronic properties of the catalyst to optimize reactivity and selectivity for a specific transformation. nih.govnih.gov For example, bulky substituents can be introduced to create a more demanding steric environment, thereby enhancing facial discrimination of the substrate. nih.gov

Application in Asymmetric Michael Addition Reactions

Pyrrolidine-based organocatalysts derived from hydroxyproline are highly effective in promoting asymmetric Michael additions, a fundamental carbon-carbon bond-forming reaction. nih.gov In a typical catalytic cycle, the secondary amine of the pyrrolidine catalyst reacts with a donor ketone or aldehyde to form a chiral enamine. This enamine then attacks a Michael acceptor, such as a nitroolefin, in a stereocontrolled fashion. nih.gov The resulting intermediate is hydrolyzed to release the product and regenerate the catalyst. Catalysts synthesized from chiral imines derived from (R)-glyceraldehyde acetonide have proven effective in the Michael addition of aldehydes to nitroolefins, achieving enantioselectivities up to 85% ee. nih.gov

| Catalyst Type | Reaction | Key Feature | Achieved Selectivity | Reference |

|---|---|---|---|---|

| Pyrrolidine with bulky C2-substituent | Aldehydes + Nitroolefins | Sterically demanding environment from a 2,2-disubstituted-1,3-dioxolan-4-yl moiety. | Up to 85% ee | nih.gov |

| (S)-Diphenylprolinol silyl (B83357) ether | Acetaldehyde + α,β-Unsaturated nitroalkenes | Forms a chiral enamine intermediate with the aldehyde donor. | Excellent enantiomeric excess | mdpi.com |

Utility in Asymmetric Aldol (B89426) Reactions and Other Enantioselective Carbon-Carbon Bond Formations

The aldol reaction, which creates a β-hydroxy carbonyl moiety, is another cornerstone of organic synthesis where pyrrolidine-based organocatalysts excel. nih.govresearchgate.net The mechanism is similar to the Michael addition, proceeding through a chiral enamine intermediate. The 4-hydroxyl group of the hydroxyproline scaffold can play a crucial role in the transition state. It can participate in a network of hydrogen bonds, helping to organize the substrates and catalyst into a rigid assembly that favors the formation of one enantiomer over the other. mdpi.com This additional stereochemical control, conferred by the hydroxyl group, often leads to high levels of diastereoselectivity and enantioselectivity in the aldol products. mdpi.com

Mechanistic Insights into Stereocontrol Elusive for this compound in Catalytic Systems

Despite its frequent use as a chiral building block in complex chemical synthesis, detailed mechanistic investigations into how this compound directly controls stereochemistry in catalytic systems remain largely unexplored in publicly available scientific literature.

While the broader class of proline and its derivatives are well-documented as effective organocatalysts, the specific role of this compound in governing the three-dimensional outcome of chemical reactions is not explicitly detailed in dedicated studies. Proline-based catalysis is generally understood to proceed through the formation of enamine intermediates, where the pyrrolidine ring and its substituents play a crucial role in creating a chiral environment that directs the approach of reactants. Hydrogen bonding interactions are also known to be critical in stabilizing transition states and dictating stereoselectivity.

However, the precise influence of the 4-hydroxy group and the methyl ester functionality of this compound on the energetics and geometry of transition states has not been the subject of focused computational or experimental investigation. While it is plausible that the 4-hydroxy group could participate in hydrogen bonding networks to orient substrates and stabilize key intermediates, concrete evidence from mechanistic studies is lacking. Similarly, the steric and electronic effects of the methyl ester group on the catalytic cycle have not been specifically elucidated.

The available literature predominantly features this compound as a starting material, where its inherent chirality is transferred to the final product. For instance, it is a common precursor in the synthesis of more complex chiral ligands, catalysts, and biologically active molecules, including PROTACs (Proteolysis Targeting Chimeras). In these cases, the stereochemical integrity of the pyrrolidine ring is maintained throughout the synthetic sequence, but the compound itself does not act as the primary catalyst that controls subsequent stereoselective transformations.

Advanced Spectroscopic and Computational Research on Methyl 4 Hydroxypyrrolidine 2 Carboxylate Derivatives

Analytical Spectroscopic Techniques for Research Characterization

Spectroscopic methods are fundamental to the structural verification and purity assessment of newly synthesized compounds. For derivatives of Methyl 4-hydroxypyrrolidine-2-carboxylate, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), chromatography, and X-ray crystallography provides a complete picture of their molecular architecture and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise three-dimensional structure of organic molecules in solution. For derivatives of this compound, 1H and 13C NMR spectra, along with two-dimensional techniques like COSY, HSQC, and HMBC, allow for the complete assignment of all proton and carbon signals.

In the 1H NMR spectrum of a typical N-protected (e.g., Boc) derivative of (2S,4S)-4-hydroxypyrrolidine-2-carboxylic acid, a precursor to the methyl ester, the protons on the pyrrolidine (B122466) ring exhibit distinct chemical shifts and coupling patterns that confirm the stereochemistry. For instance, the proton at the C4 position (H-4), adjacent to the hydroxyl group, appears as a multiplet, while the proton at the C2 position (H-2), attached to the carboxyl-bearing carbon, typically resonates as a triplet or doublet of doublets. ed.ac.uk The methyl ester group in the target compound would introduce a characteristic singlet peak around 3.7-3.9 ppm.

Table 1: Representative 1H and 13C NMR Data for a Hydroxypyrrolidine Precursor (Data adapted from a related N-Boc protected hydroxypyrrolidine-2-carboxylic acid derivative) ed.ac.uk

| Atom Position | 1H Chemical Shift (δ, ppm) | 13C Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant (J, Hz) |

| H-2 | 4.26 | 58.2 | t, J = 8.3 Hz |

| H-3α, H-3β | 2.58 - 2.78 | 35.4 | m |

| H-4 | 5.44 | 91.5 | dt, J = 52.1, 3.6 Hz |

| H-5α, H-5β | 3.56, 3.74 | 52.0 | ddd |

| -OCH3 | ~3.8 | ~52.5 | s |

| C=O (ester) | - | 169.5 | - |

Note: The specific shifts and couplings for this compound may vary. Data presented is illustrative for a closely related structure.

Mass Spectrometry (MS) and Chromatographic Methods (HPLC, UPLC) for Purity Assessment in Synthetic Endeavors

Mass spectrometry (MS) is crucial for determining the molecular weight and elemental composition of a compound. For this compound (C6H11NO3, Molecular Weight: 145.16 g/mol ), high-resolution mass spectrometry (HRMS) would confirm the molecular formula with high accuracy. researchgate.net The fragmentation pattern in MS provides structural information. Expected fragmentation pathways include the loss of the methoxycarbonyl group (-COOCH3), the hydroxyl group (-OH), or cleavage of the pyrrolidine ring. libretexts.orgmdpi.com

Table 2: Predicted Mass Spectrometry Adducts for this compound (Data predicted by computational tools) uni.lu

| Adduct | Predicted m/z |

| [M+H]+ | 146.08118 |

| [M+Na]+ | 168.06312 |

| [M+K]+ | 184.03706 |

| [M+NH4]+ | 163.10772 |

| [M-H]- | 144.06662 |

Chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are essential for assessing the purity of synthetic intermediates and final products. bldpharm.com In the synthesis of derivatives, these methods are used to monitor reaction progress and determine the enantiomeric or diastereomeric excess. For instance, in the preparation of fluorinated proline analogs from hydroxypyrrolidine precursors, radio-HPLC is used to analyze the conversion to the desired product and identify any isomers formed. ed.ac.uk

X-ray Crystallography for Solid-State Structural Analysis

Theoretical and Computational Chemistry Studies

Computational chemistry offers powerful predictive tools that complement experimental research. These methods are used to understand the electronic properties of molecules and to guide the design of new derivatives with desired functionalities.

Density Functional Theory (DFT) Calculations for Elucidating Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. nih.gov By applying DFT methods, such as using the B3LYP functional with a 6-31G basis set, one can calculate various molecular properties for this compound derivatives. researchgate.netarabjchem.org

Key properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. nih.gov Furthermore, DFT can be used to generate Molecular Electrostatic Potential (MEP) maps, which visualize the charge distribution across the molecule and identify regions susceptible to electrophilic or nucleophilic attack. nih.gov For hydroxypyrrolidine derivatives, the MEP would show negative potential (electron-rich regions) around the oxygen atoms of the hydroxyl and carbonyl groups, and positive potential (electron-poor regions) around the amine and hydroxyl protons.

Table 3: Illustrative DFT-Calculated Properties for a Heterocyclic Compound (This table demonstrates the type of data obtained from DFT calculations for related molecules) nih.gov

| Parameter | Calculated Value |

| Total Energy (Hartree) | Varies |

| HOMO Energy (eV) | Varies |

| LUMO Energy (eV) | Varies |

| HOMO-LUMO Gap (eV) | Varies |

| Dipole Moment (Debye) | Varies |

Molecular Docking and Conformational Analysis in Rational Synthetic Design

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is extensively used in drug design to simulate the interaction between a ligand, such as a derivative of this compound, and the active site of a target protein. scispace.comssrn.comaip.org

The process involves generating multiple conformations of the ligand and fitting them into the binding pocket of the receptor. A scoring function is then used to estimate the binding affinity, often expressed as a docking score in kcal/mol. aip.org Conformational analysis, often performed in conjunction with docking, explores the energetically favorable shapes the molecule can adopt. nih.gov For proline derivatives, the rigidity of the pyrrolidine ring limits the conformational freedom, which can be advantageous in designing selective inhibitors. nih.gov These computational studies help rationalize the biological activity of existing compounds and guide the synthesis of new derivatives with improved binding characteristics. researchgate.net

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling has emerged as an indispensable tool for elucidating the intricate details of reaction mechanisms and characterizing the transient, high-energy transition states that govern chemical transformations. For derivatives of this compound, theoretical studies, particularly those employing Density Functional Theory (DFT), provide profound insights into reaction pathways, stereoselectivity, and the influence of various structural modifications on reactivity. These computational investigations complement experimental findings, offering a molecular-level understanding that is often inaccessible through empirical methods alone.

Theoretical studies on proline and its derivatives, including 4-hydroxyproline (B1632879) systems, have been instrumental in explaining the stereochemical outcomes of various reactions. For instance, DFT calculations have been successfully used to model the transition states in proline-catalyzed reactions, such as the Mannich reaction. These models help in understanding the factors that control the facial selectivity of approaching reactants and the stabilization of transition state geometries through non-covalent interactions. nih.gov

In the context of functionalized proline esters, computational analyses have shed light on the conformational preferences that dictate their reactivity and stereoselectivity. Studies on N-acetylproline methyl esters and their fluorinated hydroxyproline (B1673980) analogs have utilized DFT to predict the puckering of the pyrrolidine ring and how this influences the molecule's ability to interact with other reagents or biological targets. acs.org The calculated energy differences between various conformers and the energy barriers for their interconversion are critical for rationalizing experimental observations. acs.org

A significant area of computational investigation for hydroxyproline derivatives involves modeling reactions that proceed via cyclic intermediates or involve intramolecular transformations. For example, the formation of bicyclic lactones from N-protected 4-hydroxyproline derivatives has been a subject of synthetic interest. researchgate.net Computational modeling can delineate the reaction energy profile for such cyclizations, identifying the rate-determining step and the geometry of the key transition state. These calculations often involve optimizing the structures of reactants, intermediates, transition states, and products to determine their relative energies.

The following table summarizes representative computational data for reactions involving proline derivatives, illustrating the type of information that can be obtained from such studies. While specific data for this compound is not extensively available in the literature, the data for analogous systems provide valuable benchmarks for understanding its potential reaction mechanisms.

| Reaction Type | Model System | Computational Method | Calculated Parameter | Value | Reference |

| Enamine Proton Transfer (syn) | (S)-Proline + Cyclohexanone | B3LYP/6-31++G(d,p) | Activation Energy (kcal/mol) | 10.2 | nih.gov |

| Enamine Proton Transfer (anti) | (S)-Proline + Cyclohexanone | B3LYP/6-31++G(d,p) | Activation Energy (kcal/mol) | 17.9 | nih.gov |

| C-N Bond Rotation (syn to anti) | (S)-Proline-enamine | B3LYP/6-31++G(d,p) | Rotational Barrier (kcal/mol) | 4.2 | nih.gov |

| Mannich Reaction (S-pathway) | Enamine + Imine | B3LYP/6-31++G(d,p) | Activation Energy (kcal/mol) | 8.5 | nih.gov |

| Mannich Reaction (R-pathway) | Enamine + Imine | B3LYP/6-31++G(d,p) | Activation Energy (kcal/mol) | 12.4 | nih.gov |

These computational models are crucial for predicting the feasibility of a proposed reaction mechanism and for designing new synthetic routes or catalysts with improved efficiency and stereoselectivity. The ability to visualize transition state structures allows chemists to understand the subtle steric and electronic effects that control the outcome of a reaction. For instance, the preferred transition state in a stereoselective reaction can be identified by comparing the calculated activation energies of all possible diastereomeric transition states. The lower the activation energy, the more favored the reaction pathway.

Furthermore, computational studies can predict the influence of solvents on reaction mechanisms through the use of polarizable continuum models (PCM). nih.gov This is particularly important for reactions involving charged intermediates or transition states, where the solvent can play a significant role in stabilizing these species and thus altering the reaction kinetics and thermodynamics.

Future Research Directions and Emerging Paradigms

Development of More Efficient and Sustainable Synthetic Routes to Methyl 4-hydroxypyrrolidine-2-carboxylate and its Analogs

The demand for enantiomerically pure this compound and its derivatives necessitates the development of synthetic routes that are not only high-yielding but also environmentally benign. Traditional syntheses often rely on the modification of commercially available hydroxyproline (B1673980), which, while effective, can involve multiple protection and deprotection steps.

Future research is geared towards several key areas to enhance efficiency and sustainability:

Biocatalysis : The use of enzymes, such as imine reductases or engineered cytochrome P450 variants, offers a promising avenue for the asymmetric synthesis of pyrrolidine (B122466) rings. acs.orgresearchgate.net These biocatalytic methods can operate under mild conditions (room temperature and atmospheric pressure in aqueous media), often with high stereoselectivity, thereby reducing the need for harsh reagents and protecting groups. acs.org A prospective enzymatic approach could involve the intramolecular C-H amination of a suitable acyclic precursor, providing direct access to the chiral pyrrolidine core. acs.org

Continuous Flow Synthesis : Shifting from batch to continuous flow processing can significantly improve efficiency, safety, and scalability. Flow chemistry allows for precise control over reaction parameters, rapid optimization, and reduced reaction times, often leading to higher yields and purity. scribd.com The synthesis of pyrrolidine derivatives via multi-step continuous flow processes has been demonstrated, minimizing the isolation of intermediates and reducing waste. scribd.com

Green Chemistry Principles : Future synthetic strategies will increasingly incorporate green chemistry principles, such as utilizing renewable starting materials, employing less hazardous solvents (e.g., water or bio-solvents), and designing reactions with high atom economy. nih.gov Microwave-assisted organic synthesis (MAOS) is one such technique that can accelerate reaction rates and improve yields, contributing to more sustainable processes. nih.gov

The table below contrasts a conventional synthetic approach with a potential sustainable alternative.

| Feature | Conventional Route (e.g., from Hydroxyproline) | Future Sustainable Route (e.g., Biocatalytic) |

| Starting Material | Often derived from petrochemical sources or multi-step modification of natural products. | Renewable feedstocks or simple acyclic precursors. |

| Catalyst | Stoichiometric reagents or heavy metal catalysts. | Biocatalysts (enzymes) or recyclable organocatalysts. |

| Solvent | Often chlorinated or volatile organic solvents. | Water, ionic liquids, or solvent-free conditions. |

| Energy Input | Typically requires heating and cooling cycles. | Often proceeds at ambient temperature and pressure. |

| Byproducts | Can generate significant amounts of waste from protecting groups and reagents. | Minimal byproduct formation due to high selectivity. |

| Stereocontrol | Relies on chiral pool starting materials or chiral auxiliaries. | Inherently high enantioselectivity from the enzyme's active site. |

Expansion of Applications in Novel Enantioselective Catalytic Transformations

The pyrrolidine scaffold is a "privileged motif" in organocatalysis, largely due to the success of proline and its derivatives in catalyzing a vast array of asymmetric reactions. beilstein-journals.orgnih.gov this compound and its analogs are poised to expand this catalytic repertoire.

Future research will likely focus on:

Bifunctional Catalysis : Designing new catalysts based on the this compound framework that incorporate a secondary binding site (e.g., a thiourea, squaramide, or phosphine (B1218219) oxide group) to enable bifunctional activation. nih.govacs.org This dual activation can lead to higher reactivity and stereoselectivity in challenging transformations like asymmetric Michael additions, Mannich reactions, and cycloadditions. nih.govmdpi.com

Novel Reaction Scaffolds : Applying these pyrrolidine-based catalysts to emerging areas of enantioselective synthesis. This includes photoredox catalysis, where the organocatalyst can work in concert with a photocatalyst to enable novel bond formations under mild conditions. Furthermore, their use in asymmetric C-H functionalization reactions represents a significant frontier for creating molecular complexity from simple precursors.

Catalyst Immobilization : To improve the sustainability and industrial applicability of these organocatalysts, future work will involve their immobilization on solid supports, such as polymers or silica. nih.gov This facilitates catalyst recovery and reuse, reducing costs and environmental impact.

| Catalytic Transformation | Catalyst Type | Potential Substrates | Expected Outcome |

| Asymmetric Aza-Michael Addition | Bifunctional Thiourea-Pyrrolidine | Amines and α,β-Unsaturated Carbonyls | Chiral β-Amino Carbonyl Compounds beilstein-journals.org |

| Asymmetric [3+2] Cycloaddition | Lewis Base Pyrrolidinopyridine | Allylic N-Ylides | Chiral Spirocyclic Pyrrolidines acs.org |

| Asymmetric Aldol (B89426) Reaction | Prolinamide Derivatives | Aldehydes and Ketones | Chiral β-Hydroxy Carbonyls unibo.it |

| Asymmetric Friedel-Crafts Alkylation | CPA-Pyrrolidine Conjugate | Indoles and α,β-Unsaturated Ketones | Chiral Alkylated Indoles mdpi.com |

Exploration of this compound Derivatives in Hybrid Materials and Advanced Functional Systems

The unique structural and functional attributes of this compound make it an attractive building block for the construction of advanced materials. The presence of coordinating groups (carboxylate and hydroxyl) and a chiral backbone are key features for this application.

Emerging paradigms in this area include:

Chiral Metal-Organic Frameworks (MOFs) : Derivatives of this compound, particularly after conversion to the corresponding di- or tri-carboxylic acid, can serve as chiral linkers in the synthesis of MOFs. researchgate.netwikipedia.org These chiral porous materials have significant potential in enantioselective separations (chiral chromatography), asymmetric catalysis, and sensing applications. mdpi.com The rigid pyrrolidine ring helps in the formation of robust and well-defined framework structures.

Hybrid Organic-Inorganic Materials : Incorporating pyrrolidine-based silylated precursors into a siliceous framework via sol-gel processes can generate chiral hybrid materials. nih.gov These materials combine the robustness of an inorganic matrix with the catalytic activity of the chiral organic moiety. Such hybrid catalysts have demonstrated high efficiency and recyclability in asymmetric reactions.

Functional Polymers and Gels : Polymerizing derivatives of this compound can lead to the creation of chiral polymers. These materials are of interest for applications in chiral recognition, as stationary phases in chromatography, and in developing smart materials that respond to specific enantiomers. Furthermore, the development of supramolecular hydrogels from amino acid derivatives for applications in tissue engineering is a rapidly growing field where chiral pyrrolidine structures could offer unique benefits due to their resemblance to components of the extracellular matrix. mdpi.com

In-depth Structure-Reactivity Relationship Studies to Guide Rational Synthetic Design

To move beyond serendipitous discovery, a deep understanding of how the structure of a catalyst or synthetic intermediate influences its reactivity and selectivity is crucial. For this compound derivatives, this involves correlating subtle structural changes with performance outcomes.

Future research will heavily rely on:

Computational Chemistry : The use of Density Functional Theory (DFT) and other computational methods will be instrumental in elucidating reaction mechanisms and the origins of stereoselectivity. nih.govresearchgate.net By modeling transition states, researchers can understand the non-covalent interactions (e.g., hydrogen bonding, steric hindrance) that govern the stereochemical outcome of a reaction. nih.govchemrxiv.org This predictive power allows for the in silico design of catalysts with enhanced properties before committing to laborious lab synthesis.

Quantitative Structure-Activity Relationship (QSAR) : QSAR studies can establish mathematical relationships between the structural properties of a series of pyrrolidine derivatives and their catalytic activity or selectivity. nih.govnih.gov By identifying key molecular descriptors (e.g., steric parameters, electronic properties), predictive models can be built to guide the design of next-generation catalysts. nih.gov

Systematic Analogue Synthesis : Creating focused libraries of this compound derivatives where specific positions on the ring are systematically modified. By testing these analogues in a standardized reaction, a clear picture of the structure-reactivity landscape can be developed, validating computational models and providing empirical data for rational design. tudublin.ie

Integration with Automation and High-Throughput Methodologies in Organic Synthesis

The synthesis and screening of novel catalysts and materials can be a time-consuming and resource-intensive process. The integration of automation and high-throughput techniques is set to revolutionize this workflow.

Key emerging trends include:

Automated Synthesis Platforms : The use of robotic systems for performing chemical reactions is becoming more accessible. researchgate.net These platforms can be used to synthesize libraries of this compound derivatives in a parallel fashion, dramatically accelerating the "make" phase of the design-make-test-analyze cycle. researchgate.net This is particularly powerful when combined with the rational design principles from structure-reactivity studies.

High-Throughput Screening (HTS) : Once libraries of compounds are synthesized, HTS techniques can be employed to rapidly evaluate their catalytic performance. scienceintheclassroom.org Using miniaturized reaction formats (e.g., 96- or 1536-well plates) and rapid analytical methods like mass spectrometry, thousands of experiments can be conducted in a single day. scienceintheclassroom.org This allows for the rapid identification of optimal catalysts or reaction conditions from a large pool of candidates. researchgate.net

Machine Learning and AI : The large datasets generated from HTS can be fed into machine learning algorithms to identify complex patterns and relationships that may not be obvious to human researchers. This can lead to the prediction of highly effective catalysts and further refine the rational design process, creating a closed loop of AI-guided discovery.

The convergence of these future directions promises to unlock the full potential of this compound and its derivatives, paving the way for more powerful synthetic tools, novel functional materials, and a more efficient and sustainable chemical future.

Q & A

Q. What are the optimal reaction conditions for synthesizing Methyl 4-hydroxypyrrolidine-2-carboxylate to maximize yield and purity?

- Methodological Answer : The synthesis typically involves cyclization of precursors (e.g., 4-hydroxypyrrolidine-2-carboxylic acid) with methanol under acidic or basic conditions. For higher yields:

- Acidic Conditions : Use HCl or H₂SO₄ in aqueous reflux to stabilize intermediates via protonation of the amine group .

- Basic Conditions : NaOH/KOH in aqueous reflux facilitates esterification but may require post-synthesis neutralization to isolate the free base .

- Catalytic Methods : Copper-catalyzed amination at 200°C can introduce substituents but may require optimization due to potential ring deactivation .

Purification via recrystallization or column chromatography (using polar aprotic solvents like DMF) is critical to remove unreacted starting materials .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the stereochemistry of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR with chiral shift reagents (e.g., Eu(hfc)₃) resolves enantiomeric configurations by splitting signals for diastereotopic protons .

- X-ray Crystallography : Use SHELX for structure refinement to determine absolute stereochemistry and hydrogen-bonding networks . Mercury CSD aids in visualizing puckering conformations and intermolecular interactions .

- Cremer-Pople Parameters : Quantify ring puckering using displacement coordinates derived from crystallographic data to distinguish chair, envelope, or twist-boat conformations .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in asymmetric catalysis?

- Methodological Answer :

- Transition State Analysis : DFT calculations (B3LYP/6-31G*) model energy barriers for nucleophilic additions, such as asymmetric Michael reactions with β-nitrostyrene. Solvent effects (PCM model) refine accuracy .

- Molecular Dynamics (MD) : Simulate chiral recognition in catalytic pockets by analyzing non-covalent interactions (H-bonding, π-π stacking) between the compound and substrates .

- Docking Studies : Use AutoDock Vina to predict binding affinities with enzymes (e.g., lipases) to guide rational design of derivatives for enantioselective catalysis .

Q. What strategies resolve contradictions between crystallographic data and NMR results regarding the compound's conformation in solution?

- Methodological Answer :

- Dynamic NMR : Variable-temperature ¹H NMR detects ring-flipping dynamics (ΔG‡) and quantifies energy barriers between conformers observed in crystallography .

- NOESY/ROESY : Correlate through-space interactions to validate solution-phase puckering (e.g., axial vs. equatorial hydroxyl groups) .

- Hybrid Refinement : Combine X-ray data with molecular dynamics snapshots in refinement software (e.g., PHENIX) to reconcile static and dynamic structural discrepancies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.